N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features a tetrazole ring, a methoxyphenyl group, and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps. One common approach is to start with the preparation of the methoxyphenyl ethylamine, which is then reacted with cyclohexanecarboxylic acid to form the corresponding amide. The tetrazole ring is introduced through a cyclization reaction involving sodium azide and triethyl orthoformate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the cyclohexanecarboxamide can be reduced to a hydroxyl group.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Its unique structure may offer therapeutic benefits, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites on proteins. This binding can inhibit or activate specific pathways, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-aminotetrazole and 1-phenyl-1H-tetrazole share the tetrazole ring structure.
Methoxyphenyl Derivatives: Compounds such as 2-methoxyphenylacetic acid and 2-methoxyphenylamine have similar aromatic structures.
Cyclohexanecarboxamide Derivatives: Compounds like cyclohexanecarboxamide and N-cyclohexyl-2-pyrrolidone share the cyclohexane ring and amide functionality.
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tetrazole ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-1-(tetrazol-1-yl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-24-15-8-4-3-7-14(15)9-12-18-16(23)17(10-5-2-6-11-17)22-13-19-20-21-22/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBQJOATIZZCSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2(CCCCC2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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